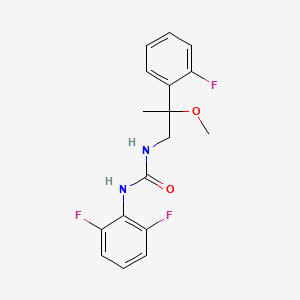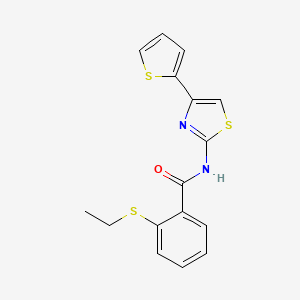
2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” appears to contain several functional groups including an ethylthio group, a thiophene ring, a thiazole ring, and a benzamide group. These groups could potentially confer interesting chemical and physical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethylthio group might be introduced via a nucleophilic substitution reaction, while the thiophene and thiazole rings might be formed through cyclization reactions .Molecular Structure Analysis
The presence of multiple aromatic rings (thiophene and thiazole) in the compound suggests that it may have a planar structure. The electron-deficient nature of these rings could enhance interchain interactions, potentially leading to interesting electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of the polar amide group .Scientific Research Applications
Design and Synthesis
- Synthesis for Anticancer Activity : A study explored the synthesis of substituted benzamides, including those structurally similar to the mentioned compound, evaluating their anticancer activity against several cancer cell lines. The findings showed that some derivatives exhibited significant anticancer activity, indicating potential for therapeutic applications (Ravinaik et al., 2021).
Structural Analysis
- Crystal Structure Analysis : The crystal structure of a similar compound was thoroughly analyzed, highlighting the importance of understanding molecular interactions for drug design. This study provided insights into how molecular structure influences biological activity and interaction patterns (Sharma et al., 2016).
Photovoltaic Applications
- Dye-Sensitized Solar Cells (DSSCs) : Research introduced thiophene derivatives as π-bridges in novel coumarin sensitizers for DSSCs. This approach resulted in enhanced light-harvesting capabilities and improved photovoltaic performance, showcasing the potential of such compounds in renewable energy technologies (Han et al., 2015).
Antimicrobial Agents
- Synthesis as Antimicrobial Agents : A series of compounds, including thiazole derivatives, were synthesized and tested for antimicrobial activity. Some molecules exhibited potent antibacterial activity against various pathogens, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Supramolecular Gelators
- Development of Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior. The study emphasized the role of methyl functionality and S⋯O interaction in gelation, contributing to the development of novel materials with potential applications in various industries (Yadav & Ballabh, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-2-20-13-7-4-3-6-11(13)15(19)18-16-17-12(10-22-16)14-8-5-9-21-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVHPPGIZUQBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
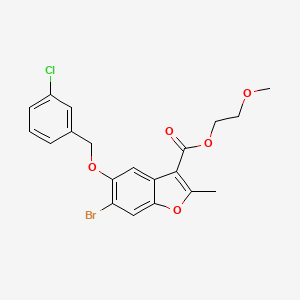
![6-(azepan-1-ylsulfonyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2560711.png)
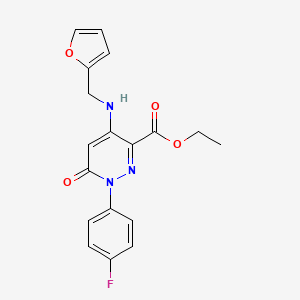

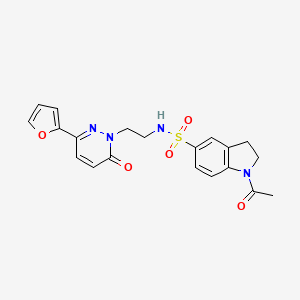
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2560716.png)
![[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2560717.png)
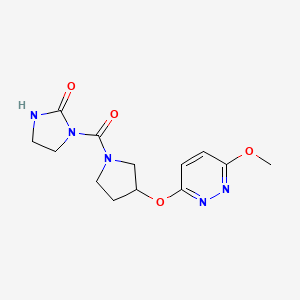
![4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2560719.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2560720.png)
![N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide](/img/structure/B2560721.png)

![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)
